molecular formula C10H14N2OS B14901762 2-((1-Methyl-1h-imidazol-2-yl)thio)cyclohexan-1-one

2-((1-Methyl-1h-imidazol-2-yl)thio)cyclohexan-1-one

Cat. No.: B14901762
M. Wt: 210.30 g/mol
InChI Key: YMXPXLBABUWMLL-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one is a compound that features a cyclohexanone core substituted with a 1-methyl-1H-imidazol-2-ylthio group. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-mercapto-1-methylimidazole under basic conditions. The reaction proceeds through the formation of a thioether linkage between the cyclohexanone and the imidazole ring. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the thioether linkage can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
  • 2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one is unique due to its cyclohexanone core, which imparts distinct chemical properties compared to other imidazole derivatives. This structural feature allows for unique interactions with biological targets and different reactivity patterns in chemical reactions.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C10H14N2OS/c1-12-7-6-11-10(12)14-9-5-3-2-4-8(9)13/h6-7,9H,2-5H2,1H3

InChI Key

YMXPXLBABUWMLL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2CCCCC2=O

Origin of Product

United States

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